molecular formula C6H2BrF2NO2 B137541 5-Bromo-1,3-difluoro-2-nitrobenzene CAS No. 147808-42-2

5-Bromo-1,3-difluoro-2-nitrobenzene

Cat. No.: B137541
CAS No.: 147808-42-2
M. Wt: 237.99 g/mol
InChI Key: ABAGKHWCTWMUDH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is a derivative of nitrobenzene, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring. This compound is typically a faint yellow to orange powder .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene can be achieved through the nitration of 4-Bromo-2,6-difluoroaniline. The process involves the following steps :

    Nitration Reaction:

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-1,3-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Suzuki Coupling Reaction:

      Reagents: Aryl boronic acid, Palladium catalyst.

      Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere, and at elevated temperatures.

  • Reduction Reaction:

      Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is conducted under hydrogen gas at room temperature or slightly elevated temperatures.

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-nitrobenzene is primarily related to its ability to undergo substitution and reduction reactions. The presence of electron-withdrawing groups (nitro and fluorine) on the benzene ring makes the bromine atom more susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluoronitrobenzene
  • 1-Bromo-3,5-difluoro-4-nitrobenzene
  • 2-Bromo-3,4-difluoronitrobenzene

Comparison:

5-Bromo-1,3-difluoro-2-nitrobenzene is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and reduction reactions .

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAGKHWCTWMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612604
Record name 5-Bromo-1,3-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-42-2
Record name 5-Bromo-1,3-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-difluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2,6-difluoroaniline (240 mmol) in AcOH (150 mL) was added dropwise to a suspension of NaBO3.4 H2O (325 mmol) in AcOH (450 mL) at 70° C. during 30 min. Another 2080 mmol of NaBO3.4 H2O were added over 5 h to the mixture. During this period the mixture was stirred at 70° C. The mixture was poured into water and extracted with Et2O. The organic layer was combined with another Et2O solution obtained from another reaction using the same conditions described above. The mixture was concentrated. A precipitate was formed and separated by filtration. The filtrate was concentrated to afford the desired product after flash column chromatography (SiO2, petroleum ether).
Quantity
240 mmol
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
325 mmol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBO3
Quantity
2080 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of sodium perborate tetrahydrate (1.04 g, 5 mmol) in acetic acid (20 mL), stirred at 55° C., was added a solution of 4-bromo-2,6-difluoroaniline in acetic acid (10 mL) over 1 hour in a dropwise fashion. After stirring at 55° C. for an additional 3 hours, the solution was allowed to cool to room temperature and filtered. The filtrate was poured into ice, and extracted twice with ethyl acetate. The combined organic extracts were washed successively with 5×100-mL portions of water, brine, dried (MgSO4), and concentrated in vacuo. The resulting residue was purified by column chromatography over silica gel eluted with ethyl acetate:hexanes (1:20) to afford 780 mg of the titel compound as a tan solid. 1H NMR (CDCl3) δ 7.32 (dt, 2H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of sodium perborate tetrahydrate (1.78 mmol, 0.27 g) in 10 ml of acetic acid stirred at 65° C. was added a solution of (4-bromo-2,6-difluorophenyl)amine (1.78 mmol, 0.42 g, 1 eq.) in 5 ml of acetic acid over one hour dropwise. The reaction was heated at 65° C. over 3 days. Sodium perborate tetrahydrate (2 eq., 3.56 mmol, 0.54 g) was added again. After 3 hours, sodium perborate tetrahydrate (1 eq., 1.78 mmol, 0.27 g) was added again. Additional sodium perborate tetrahydrate (3 eq., 5.34 mmol, 0.81 g) was again added. The reaction was then left overnight at 70° C. under reflux and under argon. The solution was then cooled to room temperature and poured onto ice and extracted with ethyl acetate (2×). The combined organics were washed with water and brine. The organics were dried over MgSO4, filtered and the organic solvent was removed under reduced pressure to afford the crude product which was purified by silica chromatography (ethyl acetate-4% n-hexane 96%) to afford the title compound, 0.29 g, 68%.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
0.27 g
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-2,6-difluoroaniline (4.75 g, 22.8 mmol) in TFA (50.2 mL) and AcOH (50.2 mL) was charged with sodium perborate tetrahydrate (16.0 g, 104 mmol). The reaction was warmed to 60° C. and heated for 24 h. The reaction was quenched with water (10 mL) and extracted with EtOAc (15 mL). The organic layer was washed with brine (10 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated under reduced pressure to yield a yellow solid. The material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→90:10) as eluent. The fractions containing product were combined and concentrated under reduced pressure to yield a white solid, 2.28 g (42% yield). 1H NMR (CDCl3, 400 MHz): δ=7.31-7.35 (m, 2 H).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
50.2 mL
Type
solvent
Reaction Step One
Name
Quantity
50.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1,3-difluoro-2-nitrobenzene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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